5-Nitroquinoline-6-carbaldehyde 5-Nitroquinoline-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 101327-85-9
VCID: VC20746839
InChI: InChI=1S/C10H6N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-6H
SMILES: C1=CC2=C(C=CC(=C2[N+](=O)[O-])C=O)N=C1
Molecular Formula: C10H6N2O3
Molecular Weight: 202.17 g/mol

5-Nitroquinoline-6-carbaldehyde

CAS No.: 101327-85-9

Cat. No.: VC20746839

Molecular Formula: C10H6N2O3

Molecular Weight: 202.17 g/mol

* For research use only. Not for human or veterinary use.

5-Nitroquinoline-6-carbaldehyde - 101327-85-9

CAS No. 101327-85-9
Molecular Formula C10H6N2O3
Molecular Weight 202.17 g/mol
IUPAC Name 5-nitroquinoline-6-carbaldehyde
Standard InChI InChI=1S/C10H6N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-6H
Standard InChI Key PLPBGGBSIOLZOJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2[N+](=O)[O-])C=O)N=C1
Canonical SMILES C1=CC2=C(C=CC(=C2[N+](=O)[O-])C=O)N=C1

5-Nitroquinoline-6-carbaldehyde is a chemical compound with the CAS number 101327-85-9. It is characterized by its molecular formula C10_{10}H6_{6}N2_{2}O3_{3} and a molecular weight of approximately 202.17 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in pharmaceuticals.

Synthesis and Applications

While specific synthesis methods for 5-Nitroquinoline-6-carbaldehyde are not detailed in the available literature, compounds in the quinoline family are often synthesized through various organic reactions such as the Skraup synthesis or by modifying existing quinoline derivatives. The presence of the nitro and aldehyde groups makes this compound a versatile intermediate for further chemical transformations, potentially leading to the development of pharmaceuticals or other biologically active molecules.

Biological Activity

Although direct biological activity data for 5-Nitroquinoline-6-carbaldehyde is limited, quinoline derivatives are known for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The nitro group can enhance certain biological activities, such as antimicrobial effects, while the aldehyde group can participate in condensation reactions to form new compounds with potential therapeutic applications.

Research Findings and Future Directions

Given the lack of specific research findings on 5-Nitroquinoline-6-carbaldehyde, future studies could focus on its synthesis, characterization, and biological evaluation. The compound's structural features suggest potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways.

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